![molecular formula C26H20N2O3S B2843330 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921797-46-8](/img/structure/B2843330.png)
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound that is found in many drugs due to its versatility and unique physicochemical properties . Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates . Thiazole is another heterocyclic compound that has various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions and the use of various reagents to introduce the different functional groups . The exact synthesis process for “N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds within the benzofuran and thiazole rings . The exact reactions would depend on the specific reagents and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined by techniques such as NMR, IR, and mass spectrometry .Scientific Research Applications
Synthesis and Biological Activity
Diuretic Activity : A study synthesized a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides and screened them for in vivo diuretic activity. Among them, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide showed significant promise as a diuretic agent (Yar & Ansari, 2009).
Anti-Inflammatory and Analgesic Agents : Novel compounds, including benzodifuranyl derivatives, were synthesized for potential anti-inflammatory and analgesic applications. These compounds demonstrated significant inhibitory activity on cyclooxygenase enzymes, with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Evaluation : A series of substituted N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were evaluated for anticancer activity against various cancer cell lines. Some derivatives exhibited higher activity than the reference drug, etoposide (Ravinaik et al., 2021).
Synthesis and Characterization
Chemistry of Iminofurans : A study focused on the synthesis and intramolecular cyclization of certain furan-based compounds, showcasing their potential in chemical synthesis (Shipilovskikh, Rubtsov, & Zalesov, 2009).
Cytotoxicity of Pyrazole Derivatives : Research into the synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives revealed their potential cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Fluorescent Dyes : N-Ethoxycarbonylpyrene- and perylene thioamides were used to synthesize a variety of fluorescent dyes, showcasing their applications in fluorescence studies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antimicrobial Activity
Thiazolidine Derivatives : A study synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing weak to moderate antibacterial and antifungal activity (Alhameed et al., 2019).
Antibacterial and Antifungal Properties : A new series of pyridine derivatives were synthesized and showed variable antimicrobial activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c1-2-30-22-10-6-9-20-15-23(31-24(20)22)21-16-32-26(27-21)28-25(29)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-16H,2H2,1H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSHSCPHTOVMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.